molecular formula C8H11ClF2N2O B3038712 [4-(Difluoromethoxy)benzyl]hydrazine hydrochloride CAS No. 887596-65-8

[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride

Cat. No.: B3038712
CAS No.: 887596-65-8
M. Wt: 224.63
InChI Key: SJUQCIAEKVVFAN-UHFFFAOYSA-N
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Description

[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride is an organic compound with the molecular formula C8H10F2N2OCl It is a derivative of benzylhydrazine, where the benzyl group is substituted with a difluoromethoxy group

Scientific Research Applications

[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [4-(Difluoromethoxy)benzyl]hydrazine hydrochloride typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of [4-(Difluoromethoxy)benzyl]hydrazine hydrochloride involves its interaction with molecular targets and pathways within cells. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in the inhibition or activation of specific enzymes and signaling pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzylhydrazine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    4-(Difluoromethoxy)benzylhydrazine dihydrochloride: A dihydrochloride salt form of the compound.

    4-(Difluoromethoxy)-3-methoxybenzylhydrazine: A derivative with an additional methoxy group on the benzene ring

Uniqueness

[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

[4-(difluoromethoxy)phenyl]methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O.ClH/c9-8(10)13-7-3-1-6(2-4-7)5-12-11;/h1-4,8,12H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUQCIAEKVVFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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